5-ethyl-2-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]pyridine
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Overview
Description
The compound “5-ethyl-2-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]pyridine” is a complex organic molecule that contains two pyridine rings and one imidazole ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The imidazole ring is a five-membered planar ring, which includes two nitrogen atoms that have nonadjacent positions .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of an ethyl group attached to the 5-position of a pyridine ring, and a 1H-imidazol-2-yl group attached to the 2-position of the same pyridine ring. This imidazole group would be substituted at the 1-position with a pyridin-3-ylmethyl group .
Chemical Reactions Analysis
The reactivity of this compound would be expected to be similar to other pyridine and imidazole derivatives. Pyridines typically undergo electrophilic substitution reactions at the 3-position . Imidazoles are particularly reactive towards electrophiles due to the availability of two nitrogen lone pairs .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. As a nitrogen-containing heterocyclic compound, it would be expected to have certain basicity. Its solubility would depend on the specific substituents present .
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-ethyl-2-[1-(pyridin-3-ylmethyl)imidazol-2-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c1-2-13-5-6-15(19-11-13)16-18-8-9-20(16)12-14-4-3-7-17-10-14/h3-11H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXODSOWTUNNQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)C2=NC=CN2CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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